molecular formula C23H17F2N3O2S2 B2919527 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1260994-82-8

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B2919527
CAS RN: 1260994-82-8
M. Wt: 469.52
InChI Key: YHRKCVIFNLCSFA-UHFFFAOYSA-N
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Description

The compound “2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Dual Inhibitory Activities on Thymidylate Synthase and Dihydrofolate Reductase

Compounds structurally related to the specified chemical have been synthesized to act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two critical enzymes in the folate pathway. These enzymes are targeted for their roles in DNA synthesis and repair, making them attractive targets for anticancer therapy. For example, a study by Gangjee et al. (2008) reported the synthesis of a series of compounds, including classical and nonclassical analogues, with potent dual inhibitory activities against human TS and DHFR, highlighting their potential in cancer treatment (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural and Molecular Analysis

Crystallographic studies have been conducted on similar compounds to understand their molecular and structural characteristics. These studies provide insights into the molecular conformations and interactions that contribute to their biological activities. For instance, Subasri et al. (2017) presented the crystal structures of compounds with the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold, offering a detailed understanding of their molecular conformations and potential interactions with biological targets (Subasri et al., 2017).

Antiviral and Antitumor Activities

Further research has explored the antiviral and antitumor potentials of these compounds. Mary et al. (2020) investigated the novel antiviral active molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide for its potency against SARS-CoV-2 protein, demonstrating significant binding energy and suggesting potential antiviral applications against COVID-19 (Mary et al., 2020). Additionally, Hafez and El-Gazzar (2017) synthesized and evaluated a series of thieno[3,2-d]pyrimidine derivatives for their antitumor activity, showing potent anticancer effects against various human cancer cell lines, comparable to doxorubicin (Hafez & El-Gazzar, 2017).

Spectroscopic and Computational Analysis

Spectroscopic and computational analyses have been utilized to study the structural properties and interaction mechanisms of these compounds. Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, providing insights into its vibrational signatures, stereo-electronic interactions, and inhibition activity against viruses through in-silico docking studies (Jenepha Mary et al., 2022).

properties

IUPAC Name

2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2N3O2S2/c24-15-9-16(25)11-18(10-15)28-22(30)21-19(6-7-31-21)27-23(28)32-12-20(29)26-17-5-4-13-2-1-3-14(13)8-17/h4-11H,1-3,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRKCVIFNLCSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC(=CC(=C5)F)F)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide

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